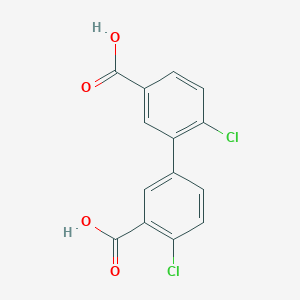![molecular formula C17H14FNO3 B6409677 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261936-96-2](/img/structure/B6409677.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, commonly referred to as 3-CPAFBA, is a versatile and widely used chemical compound in scientific research. It has a variety of applications in a range of areas, including biochemistry, physiology, and pharmacology. 3-CPAFBA has been used in both in vitro and in vivo studies to evaluate the effects of various compounds on cell behavior and biochemical pathways. The compound is also used to synthesize other compounds for use in research and development.
科学研究应用
3-CPAFBA has a variety of potential applications in scientific research. It has been used in studies to evaluate the effects of various compounds on cell behavior and biochemical pathways. The compound has been used to investigate the effects of certain compounds on the activity of enzymes, as well as to study the effects of certain compounds on cell signaling pathways. Additionally, 3-CPAFBA has been used in studies to evaluate the effects of various compounds on the expression of genes.
作用机制
The mechanism of action of 3-CPAFBA is still being studied, but it is believed to involve the activation of a number of different biochemical pathways. It is thought to act as an agonist of the G protein-coupled receptor (GPCR) family, which are involved in a variety of cellular processes. Additionally, 3-CPAFBA is thought to act as an antagonist of the serotonin receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CPAFBA are still being studied, but it is believed to have a variety of effects on the body. It is thought to act as an agonist of the GPCR family, which can lead to a variety of effects, including increased cell proliferation, increased cell migration, increased cell adhesion, and increased cell survival. Additionally, 3-CPAFBA is believed to act as an antagonist of the serotonin receptor, which can lead to decreased anxiety and depression.
实验室实验的优点和局限性
The advantages of using 3-CPAFBA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable, making it easy to store and use in experiments. However, there are some limitations to using 3-CPAFBA in laboratory experiments. The compound is not water-soluble, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound can be toxic if it is not handled properly.
未来方向
The potential future directions for 3-CPAFBA research are vast. One potential area of research is the development of new compounds that are based on the structure of 3-CPAFBA. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3-CPAFBA. Additionally, further research could be conducted to evaluate the potential therapeutic uses of 3-CPAFBA in the treatment of various diseases and disorders. Finally, further research could be conducted to evaluate the potential toxicity of 3-CPAFBA and to develop methods to reduce its toxicity.
合成方法
3-CPAFBA can be synthesized in a variety of ways, depending on the desired outcome. One common method is the reaction of 3-chloropropionyl chloride with 5-fluorobenzophenone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 3-CPAFBA product and can be used to synthesize other compounds as well. Other methods of synthesis include the reaction of 3-chloropropionyl chloride with 4-fluorobenzophenone in the presence of a base, the reaction of 3-chloropropionyl chloride with 4-fluorobenzaldehyde in the presence of a base, and the reaction of 3-chloropropionyl chloride with 5-fluorobenzaldehyde in the presence of a base.
属性
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRTZOKSOJQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691742 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261936-96-2 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6409669.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6409689.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6409698.png)